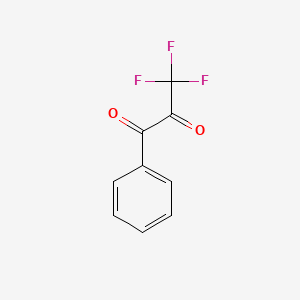

1,1,1-Trifluoro-3-phenylpropan-2-ol

説明

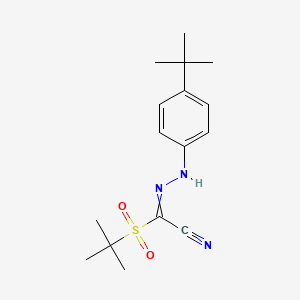

1,1,1-Trifluoro-3-phenylpropan-2-ol is a fluorinated organic compound that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of the trifluoromethyl group can impart unique physical and chemical properties to the compound and its derivatives, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-3-phenylpropan-2-ol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with a nitrophenyl ether, followed by reduction . Another approach involved the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane . Additionally, a one-pot synthesis strategy was employed to create 3-fluoroflavones from related di-ketone compounds using selectfluor at room temperature .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been studied using various techniques. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray analysis, revealing the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . These structural insights are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The synthesis of 1,2-Diamino-1-phenylpropane diastereoisomers from a trifluoroacetyl-protected amino alcohol demonstrates the controlled reactivity of such molecules . Moreover, the optimization of reaction conditions for the synthesis of 2-phenylperfluoropropene and its addition product from trifluoroacetophenone showcases the versatility of fluorinated intermediates in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the trifluoromethyl groups. For instance, fluorinated polyimides derived from a novel diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The study of protolytic and complexation properties of a trifluoro-diamine and its derivatives revealed that the aliphatic amino group can be protonated in aqueous solutions, while the aromatic amino group remains unprotonated, even in highly acidic conditions . These properties are essential for the application of such compounds in material science and coordination chemistry.

科学的研究の応用

Application in Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane

- Scientific Field : Organic Chemistry .

- Summary of the Application : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was used in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane .

- Methods of Application : The alcohol was prepared in high enantiomeric purity by lipase-mediated kinetic resolution of the corresponding esters. The resolved alcohol was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .

- Results or Outcomes : The study resulted in a highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane .

Application in the Synthesis of Trifluoromethyl Ketones

- Scientific Field : Organic Chemistry .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol can be used in the synthesis of trifluoromethyl ketones .

- Methods of Application : The alcohol can be converted into a trifluoromethyl ketone, such as 1,1,1-Trifluoro-3-phenyl-2-propanone .

- Results or Outcomes : The study resulted in the successful synthesis of trifluoromethyl ketones .

Application in Neuroprotective Studies

- Scientific Field : Neurobiology .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways .

- Methods of Application : The compound was used in in vitro studies involving cerebellar granule neurons .

- Results or Outcomes : The study reported that the compound showed neuroprotective effects in the tested neurons .

Application in the Synthesis of Trifluoromethyl Ketones

- Scientific Field : Organic Chemistry .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol can be used in the synthesis of trifluoromethyl ketones .

- Methods of Application : The alcohol can be converted into a trifluoromethyl ketone, such as 1,1,1-Trifluoro-3-phenyl-2-propanone .

- Results or Outcomes : The study resulted in the successful synthesis of trifluoromethyl ketones .

Application in Neuroprotective Studies

- Scientific Field : Neurobiology .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways .

- Methods of Application : The compound was used in in vitro studies involving cerebellar granule neurons .

- Results or Outcomes : The study reported that the compound showed neuroprotective effects in the tested neurons .

特性

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLNTYTTUCHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381806 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-phenylpropan-2-ol | |

CAS RN |

330-72-3 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

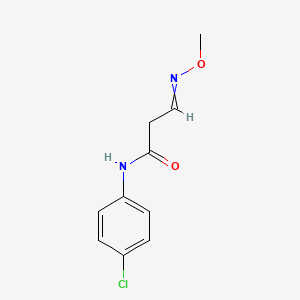

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

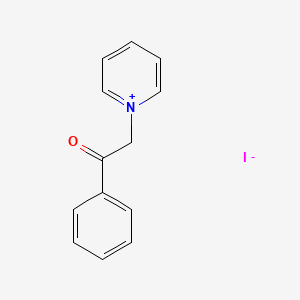

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)